molecular formula C17H19N3O2 B2911347 N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide CAS No. 2034394-74-4

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide

Cat. No. B2911347
CAS RN: 2034394-74-4
M. Wt: 297.358
InChI Key: DSBMSMDNVZAOEQ-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide, also known as JNJ-54452840, is a small molecule drug that has been developed for the treatment of various diseases. It is a potent and selective antagonist of the orexin-1 receptor, which plays an important role in regulating wakefulness and sleep.

Mechanism of Action

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide is a selective antagonist of the orexin-1 receptor, which is a G-protein coupled receptor that plays a key role in regulating wakefulness and sleep. By blocking the activation of the orexin-1 receptor, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide reduces the activity of the orexin system, leading to increased sleep and decreased wakefulness. The mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been extensively studied using in vitro and in vivo models.
Biochemical and Physiological Effects:
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase sleep time and reduce wakefulness in animal models. It has also been shown to reduce food intake and body weight in obese animals. In addition, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the blockade of the orexin-1 receptor.

Advantages and Limitations for Lab Experiments

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has several advantages as a research tool. It is a potent and selective antagonist of the orexin-1 receptor, which allows for the specific targeting of this receptor. It has also been shown to be effective in a variety of animal models, making it a useful tool for studying the orexin system in vivo. However, there are also some limitations to the use of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide in lab experiments. It has a relatively short half-life in vivo, which can make it difficult to maintain a steady state concentration. In addition, it has poor solubility in aqueous solutions, which can limit its use in some experimental settings.

Future Directions

There are several future directions for the study of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide. One area of research is the development of more potent and selective orexin-1 receptor antagonists. Another area of research is the identification of new therapeutic applications for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide, particularly in the treatment of psychiatric disorders. Finally, further studies are needed to fully understand the mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide and the role of the orexin system in various physiological and pathological processes.

Synthesis Methods

The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-bromopyridine with cyclohexanone in the presence of a base to give 4-(pyridin-2-yloxy)cyclohexanone. This intermediate is then reacted with picolinic acid in the presence of a coupling agent to give the final product, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide. The synthesis method has been optimized to provide high yields and purity of the final product.

Scientific Research Applications

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of sleep disorders, particularly narcolepsy and insomnia. It has also been studied for its potential in the treatment of obesity, addiction, and anxiety disorders. In addition, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been used as a research tool to study the role of the orexin-1 receptor in various physiological and pathological processes.

properties

IUPAC Name

N-(4-pyridin-2-yloxycyclohexyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(15-5-1-3-11-18-15)20-13-7-9-14(10-8-13)22-16-6-2-4-12-19-16/h1-6,11-14H,7-10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBMSMDNVZAOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CC=N2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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